![molecular formula C10H10Cl2N2O2 B15111943 2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide CAS No. 2653-09-0](/img/structure/B15111943.png)
2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its unique structure, which includes two acetamide groups attached to a 1,3-phenylenebis backbone with two chlorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,3-phenylenebis[2-chloro- typically involves the reaction of 1,3-phenylenediamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N’-1,3-phenylenebis[2-chloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,3-phenylenebis[2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amides and acids.
Scientific Research Applications
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,3-phenylenebis[2-chloro- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its action include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,3-Phenylenebis(2-chloroacetamide): Similar in structure but with different substituents.
N,N’-1,4-Phenylenebis[2-chloroacetamide]: Similar backbone but different positional isomer.
N,N’-1,3-Phenylenebis[2-bromoacetamide]: Similar structure with bromine instead of chlorine.
Uniqueness
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
2653-09-0 |
---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-chloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
AZNWFFZFJKOKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.